Guaiazulene

Description

Properties

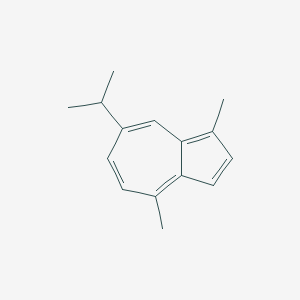

IUPAC Name |

1,4-dimethyl-7-propan-2-ylazulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKQNCXZGNBPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=C2C=C(C=C1)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045996 | |

| Record name | Guaiazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Isopropyl-1,4-dimethylazulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

152.00 to 154.00 °C. @ 7.00 mm Hg | |

| Record name | 7-Isopropyl-1,4-dimethylazulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.000664 mg/mL at 25 °C | |

| Record name | 7-Isopropyl-1,4-dimethylazulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

489-84-9 | |

| Record name | Guaiazulene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azulene, 1,4-dimethyl-7-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaiazulen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | guaiazulene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azulene, 1,4-dimethyl-7-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guaiazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-isopropyl-1,4-dimethylazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIAZULENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OZ1K9JKQC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-Isopropyl-1,4-dimethylazulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31.5 °C | |

| Record name | 7-Isopropyl-1,4-dimethylazulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Guaiazulene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Guaiazulene, a bicyclic aromatic hydrocarbon derived from chamomile oil and other natural sources, has garnered significant scientific interest due to its well-documented anti-inflammatory, antioxidant, and soothing properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic effects of this compound, presenting key experimental findings, detailed protocols, and visual representations of its signaling pathways.

Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting key mediators and signaling pathways involved in the inflammatory cascade.

Inhibition of Pro-inflammatory Cytokines

This compound has been shown to suppress the production of pivotal pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2][3][4] This inhibition is crucial in mitigating the amplification of the inflammatory response. The primary mechanism involves the modulation of transcription factors that regulate the expression of these cytokine genes.

Experimental Protocol: Quantification of TNF-α and IL-6 Inhibition in HaCaT Keratinocytes

This protocol outlines the methodology to assess the inhibitory effect of this compound on TNF-α and IL-6 production in human keratinocytes.

-

Cell Culture: Human immortalized keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 24-well plates and grown to 80-90% confluency. The cells are then pre-treated with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

-

Stimulation: Following pre-treatment, inflammation is induced by adding a combination of TNF-α (10 ng/mL) and Interferon-gamma (IFN-γ) (10 ng/mL) to the cell culture medium. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for 24 hours to allow for cytokine production and secretion.

-

Quantification: The cell culture supernatants are collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. Absorbance is measured at 450 nm.

-

Data Analysis: The percentage inhibition of each cytokine is calculated relative to the stimulated control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage inhibition against the logarithm of this compound concentration.

Modulation of Cyclooxygenase-2 (COX-2)

This compound has been reported to modulate the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5] By inhibiting COX-2, this compound reduces the production of these pro-inflammatory lipid mediators.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a method to determine the COX-2 inhibitory activity of this compound.

-

Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorometric probe) are required. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.

-

Reaction Setup: The assay is performed in a 96-well plate. Each well contains the COX-2 enzyme in a suitable buffer.

-

Inhibition: Various concentrations of this compound are added to the wells and pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at 37°C to allow for binding.

-

Enzymatic Reaction: The reaction is initiated by adding arachidonic acid to each well.

-

Detection: The formation of prostaglandin H₂ (PGH₂), the initial product of the COX reaction, or a subsequent product like PGE₂, is measured using a specific detection method. For colorimetric assays, the peroxidase activity of COX is often utilized, where a chromogenic substrate changes color in the presence of the hydroperoxidase product. The absorbance is read at a specific wavelength (e.g., 590 nm).

-

Data Analysis: The percentage of COX-2 inhibition is calculated for each this compound concentration. The IC₅₀ value is determined from the dose-response curve.

Inhibition of Mast Cell Degranulation

A water-soluble derivative of this compound, sodium this compound sulfonate, has been shown to inhibit histamine release from mast cells. This action contributes to its anti-allergic and anti-inflammatory properties by preventing the release of histamine and other inflammatory mediators stored in mast cell granules.

Experimental Protocol: β-Hexosaminidase Release Assay for Mast Cell Degranulation

This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

-

Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells, a mast cell line, are cultured in MEM supplemented with 20% FBS and antibiotics.

-

Sensitization: Cells are seeded in a 24-well plate and sensitized overnight with anti-DNP IgE (0.5 µg/mL).

-

Treatment: The sensitized cells are washed with Tyrode's buffer and then pre-incubated with various concentrations of this compound for 30 minutes at 37°C.

-

Degranulation Induction: Degranulation is triggered by adding the antigen DNP-HSA (100 ng/mL). A positive control (e.g., ionomycin) and a negative control (buffer alone) are included.

-

Sample Collection: After 1 hour of incubation at 37°C, the plates are centrifuged, and the supernatants are collected.

-

Enzyme Assay: The β-hexosaminidase activity in the supernatants is measured. An aliquot of the supernatant is incubated with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer (pH 4.5) for 1 hour at 37°C.

-

Quantification: The reaction is stopped by adding a stop buffer (e.g., sodium carbonate), and the absorbance of the released p-nitrophenol is measured at 405 nm.

-

Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total cellular content (determined by lysing the cells with Triton X-100). The IC₅₀ for the inhibition of degranulation is then determined.

Antioxidant Activity

This compound's antioxidant properties are central to its mechanism of action, enabling it to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage, which is intrinsically linked to inflammation.

Radical Scavenging Activity

This compound is a potent scavenger of various free radicals, including hydroxyl radicals and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Quantitative Data on Antioxidant Activity

| Assay | Parameter | Result | Reference |

| Lipid Peroxidation Inhibition | IC₅₀ | 9.8 µM |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the procedure to evaluate the free radical scavenging capacity of this compound using the DPPH radical.

-

Reagents: A stock solution of DPPH (e.g., 0.1 mM) in methanol is prepared. A series of dilutions of this compound in methanol are also prepared. Ascorbic acid is used as a positive control.

-

Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of this compound.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. The discoloration of the purple DPPH solution to yellow indicates radical scavenging.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC₅₀ value is determined from the dose-response curve.

Experimental Protocol: Hydroxyl Radical Scavenging Assay (Fenton Reaction)

This assay assesses the ability of this compound to scavenge hydroxyl radicals generated by the Fenton reaction.

-

Reagents: The reaction mixture typically contains a phosphate buffer, FeSO₄, EDTA, H₂O₂, and a detector molecule such as deoxyribose or salicylic acid.

-

Reaction Setup: In a test tube, the reagents are mixed in the following order: buffer, FeSO₄, EDTA, deoxyribose, this compound at various concentrations, and finally H₂O₂ to initiate the reaction.

-

Incubation: The mixture is incubated at 37°C for 1 hour.

-

Detection of Radical Damage: The extent of hydroxyl radical attack on deoxyribose is measured by the thiobarbituric acid reactive substances (TBARS) method. Trichloroacetic acid (TCA) and thiobarbituric acid (TBA) are added to the mixture, which is then heated in a water bath (e.g., at 95°C for 15 minutes).

-

Measurement: After cooling, the absorbance of the resulting pink chromogen is measured at 532 nm.

-

Data Analysis: The percentage of hydroxyl radical scavenging is calculated by comparing the absorbance of the samples with that of the control. The IC₅₀ value is then determined.

Modulation of Antioxidant Enzymes

Studies in Drosophila melanogaster have shown that this compound can modulate the activity of key antioxidant enzymes, such as Superoxide Dismutase (SOD) and Catalase (CAT). The effect appears to be dose- and time-dependent, with lower concentrations sometimes increasing enzyme activity, while higher concentrations can lead to a decrease.

Experimental Protocol: SOD and Catalase Activity Assays

These protocols describe methods to measure the activity of SOD and CAT in cell or tissue lysates.

-

Superoxide Dismutase (SOD) Activity Assay:

-

Principle: This assay is often based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a source like the xanthine/xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the reaction.

-

Procedure: The reaction mixture contains the sample lysate, xanthine, NBT, and xanthine oxidase in a suitable buffer. The rate of NBT reduction is monitored spectrophotometrically at 560 nm.

-

Data Analysis: One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. The activity is expressed as units per milligram of protein.

-

-

Catalase (CAT) Activity Assay:

-

Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

-

Procedure: The sample lysate is added to a solution of H₂O₂ in a phosphate buffer. The decrease in absorbance at 240 nm due to the consumption of H₂O₂ is monitored over time.

-

Data Analysis: The catalase activity is calculated based on the rate of H₂O₂ decomposition and is typically expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

-

Signaling Pathway Modulation

This compound's anti-inflammatory and antioxidant effects are underpinned by its ability to modulate key intracellular signaling pathways, including the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and activate gene transcription. This compound is thought to inhibit this pathway, thereby reducing the expression of NF-κB-dependent pro-inflammatory mediators.

Experimental Protocol: Western Blot Analysis of NF-κB p65 Phosphorylation

This protocol details the method to assess the effect of this compound on the phosphorylation of the NF-κB p65 subunit.

-

Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages or HaCaT keratinocytes) is cultured and treated with this compound at various concentrations for a specified time, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS) or TNF-α.

-

Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of NF-κB p65 (p-p65). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total p65 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Densitometry Analysis: The intensity of the p-p65 bands is quantified and normalized to the total p65 and the loading control.

Diagram: this compound's Inhibition of the NF-κB Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. This compound and its derivatives have been suggested to modulate these pathways, thereby contributing to their anti-inflammatory effects.

Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of p38, ERK, and JNK.

-

Cell Culture and Treatment: Similar to the NF-κB protocol, cells (e.g., RAW 264.7 macrophages) are pre-treated with this compound and then stimulated with an appropriate agonist (e.g., LPS).

-

Protein Extraction and Quantification: Whole-cell lysates are prepared and protein concentrations are determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated forms of p38 (p-p38), ERK (p-ERK), and JNK (p-JNK).

-

Detection and Re-probing: Following detection with an HRP-conjugated secondary antibody and ECL, the membranes are stripped and re-probed with antibodies for total p38, ERK, and JNK, as well as a loading control.

-

Densitometry Analysis: The ratio of phosphorylated to total protein for each MAPK is calculated to determine the effect of this compound on their activation.

Diagram: this compound's Modulation of the MAPK Signaling Pathway

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of this compound observed in vitro translate to efficacy in preclinical in vivo models of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to evaluate the anti-inflammatory activity of compounds.

-

Animals: Male Wistar rats are used.

-

Treatment: The animals are divided into groups and treated with this compound (e.g., orally or intraperitoneally) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Diagram: Experimental Workflow for Carrageenan-Induced Paw Edema

Conclusion

This compound exhibits a robust and multifaceted mechanism of action that targets multiple key components of the inflammatory and oxidative stress pathways. Its ability to inhibit pro-inflammatory cytokines, modulate COX-2 activity, scavenge free radicals, and interfere with critical signaling cascades like NF-κB and MAPKs provides a strong scientific basis for its therapeutic use in inflammatory conditions. Further research to fully elucidate the intricate details of its interactions with these pathways will continue to be a valuable endeavor in the development of novel anti-inflammatory and antioxidant therapies.

References

- 1. Anti-Inflammatory Activity of Compounds Isolated from Digitalis purpurea L. in TNF-α/IFN-γ-Induced HaCaT Keratinocytes and a Three-Dimensionally Reconstructed Human Skin Model [mdpi.com]

- 2. Kahweol Inhibits Pro-Inflammatory Cytokines and Chemokines in Tumor Necrosis Factor-α/Interferon-γ-Stimulated Human Keratinocyte HaCaT Cells [pubmed.ncbi.nlm.nih.gov]

- 3. Down-regulation of IL-6, IL-8, TNF-α and IL-1β by glucosamine in HaCaT cells, but not in the presence of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curcumin attenuates the expression of IL-1beta, IL-6, and TNF-alpha as well as cyclin E in TNF-alpha-treated HaCaT cells; NF-kappaB and MAPKs as potential upstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Natural Sources and Extraction of Guaiazulene for Researchers and Drug Development Professionals

An in-depth exploration of the botanical origins, extraction methodologies, and analytical techniques for the sesquiterpene Guaiazulene, a compound of increasing interest in pharmaceutical and cosmetic applications.

Introduction

This compound, a bicyclic sesquiterpene with the chemical formula C₁₅H₁₈, is a naturally occurring aromatic compound renowned for its vibrant deep blue color and significant anti-inflammatory, antioxidant, and soothing properties.[1] Historically isolated from German chamomile, its therapeutic potential has led to its incorporation into various skincare formulations and pharmaceutical preparations. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and analytical protocols for its quantification. Additionally, it elucidates the key signaling pathways through which this compound exerts its biological effects, offering valuable insights for researchers and professionals in drug development.

Natural Sources of this compound

This compound is primarily found in the essential oils of a select group of plants. The concentration and composition of this compound can vary depending on the plant species, geographical location, and harvesting conditions.

Table 1: Principal Natural Sources of this compound and Related Azulenes

| Plant Species | Common Name | Family | Primary Azulene Compound(s) |

| Matricaria chamomilla (syn. M. recutita) | German Chamomile | Asteraceae | Chamazulene (precursor to this compound) |

| Bulnesia sarmientoi | Guaiac Wood, Palo Santo | Zygophyllaceae | Guaiol (precursor to this compound) |

| Tanacetum annuum | Blue Tansy | Asteraceae | Chamazulene |

| Achillea millefolium | Yarrow | Asteraceae | Chamazulene |

| Callitris intratropica | Australian Blue Cypress | Cupressaceae | This compound |

Data compiled from multiple sources.

German chamomile is one of the most well-known sources, though it technically contains chamazulene, which is a derivative of this compound and shares its characteristic blue color and many of its properties.[1] Guaiac wood oil is another primary commercial source, containing guaiol, which is a precursor that can be converted to this compound through dehydrogenation.[1] Blue tansy, yarrow, and Australian blue cypress also yield essential oils rich in azulenes.

Extraction and Purification Methodologies

The extraction of this compound from its natural sources is a multi-step process that typically involves distillation followed by purification. The choice of method depends on the starting material and the desired purity of the final product.

Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials. It is particularly effective for isolating volatile compounds like sesquiterpenes.

-

Plant Material Preparation: Fresh or dried chamomile flowers (Matricaria chamomilla) are loaded into the distillation still. For laboratory-scale extraction, approximately 500g of dried flower heads can be used.

-

Apparatus Setup: A steam generator is connected to the still containing the plant material. The still is then connected to a condenser, which in turn leads to a collection vessel (e.g., a separatory funnel or a Florentine flask).

-

Distillation: Steam is passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and essential oil vapor is then cooled in the condenser, where it liquefies.

-

Collection: The condensate, a mixture of water and essential oil, is collected. Due to their immiscibility, the blue essential oil will form a separate layer from the aqueous distillate (hydrosol).

-

Separation: The essential oil layer is carefully separated from the aqueous layer.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Yield: The typical yield of essential oil from dried chamomile flowers is in the range of 0.2% to 1.9%.

Caption: Workflow for Steam Distillation of Essential Oils.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a green technology that utilizes a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. SFE offers several advantages over traditional solvent extraction, including higher selectivity, shorter extraction times, and the absence of organic solvent residues.

-

Sample Preparation: The plant material (e.g., ground guaiac wood) is placed in the extraction vessel.

-

System Pressurization and Heating: The system is pressurized with CO₂ and heated to bring the CO₂ to its supercritical state (typically above 31.1 °C and 73.8 bar).

-

Extraction: The supercritical CO₂ is passed through the extraction vessel, where it dissolves the desired compounds (guaiol and other sesquiterpenes).

-

Separation: The pressure is reduced in a separator vessel, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

-

Collection: The crude extract is collected from the separator.

-

Post-Processing: The crude extract may require further purification, such as dehydrogenation to convert guaiol to this compound, followed by column chromatography.

References

Guaiazulene: A Deep Dive into its Anti-Inflammatory Mechanisms and Inhibition of Pro-inflammatory Cytokines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaiazulene, a natural bicyclic sesquiterpene derived from sources like chamomile oil, has garnered significant attention for its potent anti-inflammatory and antioxidant properties. This technical guide synthesizes the current understanding of this compound's role in inhibiting pro-inflammatory cytokines. It delves into the molecular mechanisms, focusing on key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and its modulatory effects on enzymes like cyclooxygenase-2 (COX-2). This document provides a comprehensive overview of the experimental evidence, including in vitro and in vivo data, presented in a structured format to facilitate research and development in the field of anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. A central aspect of the inflammatory cascade is the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which amplify and perpetuate the inflammatory response. This compound has emerged as a promising natural compound with the ability to attenuate inflammation by targeting these critical mediators.[1] Its multifaceted mechanism of action, which includes the inhibition of pro-inflammatory cytokine production, modulation of inflammatory enzymes, and antioxidant effects, makes it a compelling candidate for further investigation and therapeutic development.[1][2]

Mechanisms of Action

This compound exerts its anti-inflammatory effects through several interconnected pathways:

-

Inhibition of Pro-inflammatory Cytokines: this compound has been shown to inhibit the production of key pro-inflammatory cytokines, including TNF-α and IL-6.[1] These cytokines play a pivotal role in orchestrating the inflammatory response, and their inhibition by this compound is a primary contributor to its anti-inflammatory activity.

-

Modulation of Inflammatory Enzymes: The compound modulates the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1] By inhibiting COX-2, this compound reduces the production of these lipid mediators, thereby alleviating inflammatory symptoms.

-

Antioxidant Activity: this compound possesses significant antioxidant properties, enabling it to neutralize reactive oxygen species (ROS). ROS are generated during inflammation and can cause cellular damage, further propagating the inflammatory cycle. This compound's ability to scavenge these free radicals helps to mitigate oxidative stress and its inflammatory consequences.

-

Inhibition of Leukocyte Migration: Sodium this compound sulfonate, a water-soluble form of this compound, has been shown to inhibit leukocyte migration, a critical step in the inflammatory process where immune cells move to the site of injury or infection.

-

Mast Cell Stabilization: This derivative also inhibits the release of histamine from mast cells, another key event in the early stages of inflammation and allergic reactions.

Signaling Pathways Modulated by this compound

This compound's inhibitory effects on pro-inflammatory cytokine production are mediated through its modulation of key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. While direct evidence for this compound's effect on IκBα phosphorylation and p65 translocation is still emerging from primary literature, its known inhibitory effect on TNF-α and IL-6 production strongly suggests an interaction with this pathway.

Caption: Postulated mechanism of NF-κB inhibition by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38, JNK, and ERK, is another critical pathway in the regulation of inflammatory responses. Activation of these kinases leads to the phosphorylation of various transcription factors that control the expression of pro-inflammatory cytokines. Although direct quantitative data on this compound's inhibition of specific MAPK phosphorylation is limited in the currently available literature, its broad anti-inflammatory effects suggest a potential modulatory role on this pathway.

Caption: Potential modulation of MAPK signaling by this compound.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. While direct evidence for this compound's effect on the NLRP3 inflammasome is still under investigation, a derivative of this compound has been shown to inhibit its activation. This suggests that the core this compound structure may have the potential to interfere with this important inflammatory pathway.

Quantitative Data on Cytokine Inhibition

While numerous studies qualitatively describe the inhibitory effects of this compound on pro-inflammatory cytokines, specific quantitative data such as IC50 values are not consistently reported in the readily available literature. The following table summarizes the known effects, with the acknowledgment that more primary research is needed to provide precise quantitative metrics.

| Cytokine | Cell Type | Stimulant | Effect of this compound | Quantitative Data (IC50) | Reference |

| TNF-α | Macrophages | LPS | Inhibition of production | Not consistently reported | |

| IL-6 | Macrophages | LPS | Inhibition of production | Not consistently reported | |

| IL-1β | Macrophages | LPS | Inhibition of production (by derivatives) | Not consistently reported |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-inflammatory effects of this compound.

In Vitro Cytokine Inhibition Assay in Macrophages

Caption: Generalized workflow for in vitro cytokine inhibition studies.

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Treatment: Seed cells in 24-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for COX-2 and iNOS Expression

Objective: To assess the effect of this compound on the protein expression of COX-2 and inducible nitric oxide synthase (iNOS).

Methodology:

-

Cell Lysis: Following treatment and stimulation as described above, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent through its ability to inhibit the production of key pro-inflammatory cytokines like TNF-α and IL-6. Its modulatory effects on the NF-κB and MAPK signaling pathways, as well as its inhibition of COX-2, underscore its multifaceted mechanism of action. However, to advance its development as a therapeutic agent, further research is imperative. Specifically, there is a critical need for primary research studies that provide detailed quantitative data, such as IC50 values for cytokine inhibition, and a more granular understanding of its molecular targets within the inflammatory signaling cascades. Elucidating the precise mechanisms by which this compound interacts with components of the NF-κB, MAPK, and NLRP3 inflammasome pathways will be crucial for its rational design and optimization in future drug development efforts.

References

Unveiling the Antioxidant Prowess of Guaiazulene: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the significant antioxidant activity of Guaiazulene, a naturally derived sesquiterpene. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the mechanisms, quantitative data, and experimental methodologies related to the antioxidant properties of this compound.

This compound, a bicyclic aromatic hydrocarbon, has long been recognized for its anti-inflammatory and soothing properties. This new guide consolidates existing research to illuminate its function as a potent antioxidant, offering a valuable resource for the scientific community.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-faceted approach. It is a scavenger of harmful free radicals, directly neutralizes reactive oxygen species (ROS), and inhibits lipid peroxidation, a key process in cellular damage.[1][2] One of the critical mechanisms highlighted is its ability to protect against chemically-induced liver damage by preventing the depletion of glutathione (GSH), a vital endogenous antioxidant.[1] This hepatoprotective effect underscores the therapeutic potential of this compound in conditions exacerbated by oxidative stress.

The primary antioxidant mechanisms of this compound can be summarized as:

-

Direct Radical Scavenging: this compound has been shown to interact with and neutralize stable free radicals such as 1,1-diphenyl-2-picrylhydrazyl (DPPH) and highly reactive hydroxyl radicals.[1]

-

Inhibition of Lipid Peroxidation: It significantly inhibits the oxidative degradation of lipids, a process that can lead to cell membrane damage and the formation of mutagenic and carcinogenic byproducts.[1]

-

Preservation of Endogenous Antioxidants: By preventing the depletion of GSH, this compound helps maintain the cell's natural defense system against oxidative damage.

Quantitative Analysis of Antioxidant Activity

To provide a clear comparison of its efficacy, the following table summarizes the available quantitative data on this compound's antioxidant activity.

| Assay | Endpoint | Result | Reference |

| Lipid Peroxidation Inhibition | IC50 | 9.8 µM |

IC50: The concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

Further research is required to establish definitive IC50 values for DPPH and ABTS radical scavenging assays to allow for a more comprehensive comparison with other known antioxidants.

Experimental Protocols

This guide provides detailed methodologies for key experiments used to evaluate the antioxidant activity of this compound.

Lipid Peroxidation Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit lipid peroxidation by 50% (IC50).

Methodology:

-

Preparation of Microsomes: Rat hepatic microsomes are prepared as the source of lipids.

-

Induction of Peroxidation: Lipid peroxidation is induced in the microsomal suspension.

-

Treatment: Different concentrations of this compound are added to the microsomal suspension.

-

Measurement: The extent of lipid peroxidation is measured, typically by quantifying the formation of thiobarbituric acid reactive substances (TBARS).

-

Calculation: The IC50 value is calculated from the dose-response curve.

DPPH Radical Scavenging Assay

Objective: To assess the ability of this compound to scavenge the stable DPPH free radical.

Methodology:

-

Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at 517 nm.

-

Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from the dose-response curve.

Hydroxyl Radical Scavenging Assay

Objective: To evaluate the capacity of this compound to neutralize hydroxyl radicals.

Methodology:

-

Generation of Hydroxyl Radicals: Hydroxyl radicals are generated, often through a Fenton-type reaction (e.g., FeSO4 and H2O2).

-

Detection Reagent: A detection reagent (e.g., sodium salicylate) is used, which reacts with hydroxyl radicals to form a colored product.

-

Treatment: Different concentrations of this compound are added to the reaction mixture.

-

Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 510 nm). A decrease in absorbance indicates hydroxyl radical scavenging.

-

Calculation: The scavenging activity is calculated as a percentage of inhibition, and the IC50 value can be determined.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in this compound's antioxidant activity, the following diagrams have been generated.

References

The Enduring Allure of Blue: A Technical Guide to the Medicinal Chemistry of Guaiazulene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and medicinal chemistry of guaiazulene, a naturally derived azulene derivative with a rich history of therapeutic use and burgeoning potential in modern drug development. From its origins in traditional herbal remedies to its contemporary investigation as a multi-target therapeutic agent, this document provides a comprehensive overview for researchers and drug development professionals.

A Journey Through Time: The History and Discovery of this compound

This compound, a bicyclic sesquiterpene, has a long and fascinating history intertwined with traditional medicine long before its chemical structure was elucidated. Its story begins with the use of plants like chamomile (Matricaria chamomilla) and yarrow (Achillea millefolium), from which the characteristic blue essential oil containing azulenes was first obtained through steam distillation in the 15th century.[1][2] The name "azulene" itself, coined in 1863 by Septimus Piesse, is derived from the Spanish word "azul," meaning blue, a nod to its vibrant color.[1]

The structural elucidation of azulene was a significant milestone, first reported by Lavoslav Ružička, followed by its organic synthesis in 1937 by Placidus Plattner.[1] this compound, specifically 1,4-dimethyl-7-isopropylazulene, was identified as a key constituent of these therapeutic essential oils, notably from guaiac wood oil and chamomile oil.[2] Its traditional use in various cultures for its soothing and anti-inflammatory properties laid the groundwork for its scientific investigation in medicinal chemistry. Early research focused on isolating and characterizing this intriguing blue compound, leading to the discovery of its diverse biological activities.

From Nature to the Lab: Synthesis and Physicochemical Properties

While this compound can be extracted from natural sources, laboratory synthesis allows for the production of pure compounds and the creation of novel derivatives with enhanced therapeutic properties.

Synthesis of this compound

One common synthetic approach involves the dehydrogenation of a plant extract mixture rich in (+)-horn alkene using a catalyst such as palladium on carbon or palladium on alumina at elevated temperatures (225-270°C). The resulting blue liquid is then purified through a series of steps including solvent extraction, crystallization, and filtration to yield a high-purity this compound product. Another method involves the reaction of 2,2'-[[2-[3,8-dimethyl-5-(1-methylethyl)-1-azulenyl]ethenylidene]bis(4,1-phenyleneoxy)]bis[N,N-dimethyl-Ethanamine and azulene with hydrogen chloride in a mixture of methanol, water, and acetonitrile at 60°C. The crude product is then purified using silica gel column chromatography.

A general workflow for the synthesis and purification of this compound is outlined below:

Physicochemical Properties

This compound is a dark blue crystalline solid with a molecular formula of C15H18 and a molecular weight of 198.30 g/mol . It is a lipophilic compound with low water solubility. Its unique electronic structure, characterized by a fusion of a five-membered and a seven-membered ring, is responsible for its intense blue color and its notable biological activities.

Therapeutic Potential: A Multi-faceted Pharmacological Profile

This compound exhibits a broad spectrum of pharmacological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied.

Anti-inflammatory Activity

This compound's anti-inflammatory effects are attributed to its ability to modulate key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, it can modulate the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.

A study on a this compound-based chalcone demonstrated a 34% inhibition of the inflammatory response in a zebrafish model, surpassing the efficacy of the standard anti-inflammatory drug indomethacin (approximately 27% inhibition).

Antioxidant Activity

This compound is a potent antioxidant capable of scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial in mitigating oxidative stress, a key contributor to various inflammatory and degenerative diseases.

Anticancer Activity

Emerging research has highlighted the potential of this compound and its derivatives as anticancer agents. Studies have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines. For instance, it has been found to trigger ROS-induced apoptosis and protective autophagy in non-small cell lung cancer (NSCLC) cells. This is mediated, in part, through the inhibition of the Akt/mTOR signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of this compound and its derivatives.

Table 1: Anti-inflammatory and Cytotoxic Activities of this compound Derivatives

| Compound/Derivative | Assay | Model System | Endpoint | Result | Reference |

| This compound-based chalcone | Anti-inflammatory | Zebrafish model | Inhibition of inflammation | 34.29% | |

| Indomethacin (control) | Anti-inflammatory | Zebrafish model | Inhibition of inflammation | ~27% | |

| This compound condensation derivative 1 | Cytotoxicity | K562 cells | IC50 | 5.21 μM | |

| This compound condensation derivative 2 | Cytotoxicity | K562 cells | IC50 | 5.14 μM | |

| This compound derivative | Antiviral (Influenza A) | In vitro | IC50 | 17.5 μM | |

| This compound | Cytotoxicity | N2a neuroblastoma cells | IC50 | > 400 µg/mL | |

| This compound | Cytotoxicity | Rat neurons | IC50 | > 400 µg/mL |

Table 2: Clinical Efficacy of Topical this compound Formulations

| Formulation | Condition | Study Population | Key Findings | Reference |

| 0.02% this compound with 1.0% Ceramide | Atopic Dermatitis | 23 subjects | Significant increase in skin moisture (63.61% after 4 weeks), significant decrease in itching (69.71% after 4 weeks) and sleep disturbance (74.07% after 4 weeks). | |

| 0.05% this compound Pomade | Recalcitrant Diaper Dermatitis | Neonates | Rapid recovery without side effects. |

Mechanisms of Action: Unraveling the Molecular Pathways

This compound exerts its therapeutic effects through the modulation of multiple signaling pathways. One of the key pathways implicated in its anticancer activity is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's medicinal properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

-

Reagents:

-

DPPH solution (typically 0.1 mM in methanol or ethanol).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., methanol, ethanol, DMSO).

-

Positive control (e.g., Ascorbic acid, Trolox).

-

Solvent for blank.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control.

-

In a 96-well plate or cuvettes, add a defined volume of each sample dilution.

-

Add an equal volume of the DPPH working solution to each well.

-

Include a negative control (DPPH + solvent) and a blank (solvent only).

-

Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the sample.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Reagents:

-

MTT solution (typically 5 mg/mL in PBS).

-

Cell culture medium.

-

Solubilization solution (e.g., DMSO, acidified isopropanol).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the untreated control.

-

The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined from a dose-response curve.

-

Western Blot Analysis for Akt/mTOR Pathway

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation status of signaling pathways.

-

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, and a loading control like GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting signal using a chemiluminescence imaging system.

-

-

Analysis:

-

The band intensities are quantified using densitometry software. The expression levels of the target proteins are normalized to the loading control.

-

Future Directions and Conclusion

This compound, a compound with a rich history in traditional medicine, continues to be a subject of intense scientific interest. Its multifaceted pharmacological profile, including potent anti-inflammatory, antioxidant, and emerging anticancer activities, positions it as a promising lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action, optimize its therapeutic efficacy through the synthesis of novel derivatives, and validate its clinical potential in a broader range of diseases. This technical guide provides a solid foundation for researchers and drug development professionals to explore the enduring allure and therapeutic promise of this captivating blue molecule. and drug development professionals to explore the enduring allure and therapeutic promise of this captivating blue molecule.

References

Guaiazulene: A Bicyclic Aromatic Hydrocarbon for Scientific and Therapeutic Innovation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Guaiazulene, a bicyclic aromatic hydrocarbon with the IUPAC name 1,4-dimethyl-7-(propan-2-yl)azulene, is a naturally occurring sesquiterpene found in sources such as chamomile and guaiac wood oil.[1][2] Its unique chemical structure, characterized by a fused five- and seven-membered ring system, imparts a distinctive deep blue color and a range of biological activities. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a comprehensive analysis of its biological activities, with a focus on its anti-inflammatory and metabolic regulatory functions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a dark blue crystalline solid with a low melting point, making it appear as a viscous liquid at temperatures above 28°C.[3] It is a derivative of azulene and is classified as a polycyclic aromatic hydrocarbon (PAH).[4][5] Unlike its isomer naphthalene, which is colorless, the unique electronic structure of the azulene core results in a small HOMO-LUMO gap, leading to the absorption of light in the visible region and its characteristic blue color.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈ | |

| Molar Mass | 198.30 g/mol | |

| Appearance | Dark blue crystalline solid | |

| Melting Point | 31-33 °C | |

| Boiling Point | 152-154 °C at 7 mmHg | |

| Solubility | Insoluble in water; soluble in chloroform, ether, and oils | |

| Dipole Moment | ~1.08 D |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment | Reference |

| 8.196 | s | H-8 | ||

| 7.616 | d | H-2 | ||

| 7.402 | d | 10.7 | H-5 | |

| 7.216 | d | H-6 | ||

| 7.001 | d | 10.7 | H-3 | |

| 3.077 | sept | 6.8 | CH (isopropyl) | |

| 2.820 | s | CH₃ (at C-4) | ||

| 2.662 | s | CH₃ (at C-1) | ||

| 1.357 | d | 6.8 | CH₃ (isopropyl) |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment | Reference |

| 146.2 | C-7 | |

| 144.2 | C-3a | |

| 140.7 | C-8a | |

| 137.3 | C-4 | |

| 137.2 | C-1 | |

| 136.8 | C-5 | |

| 135.1 | C-8 | |

| 133.7 | C-6 | |

| 132.3 | C-2 | |

| 126.0 | C-3 | |

| 113.1 | C-5a | |

| 38.3 | CH (isopropyl) | |

| 24.7 | CH₃ (isopropyl) | |

| 12.9 | CH₃ (at C-1 or C-4) |

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment | Reference |

| IR (KBr pellet) | 2957, 2924, 1592, 1511, 1335, 744 | C-H stretching, C=C stretching (aromatic), C-H bending | |

| UV-Vis (in acetonitrile) | ~245, 285, 350, 600 | π-π* transitions |

Experimental Protocols

Synthesis of this compound from Guaiol

This compound can be synthesized from guaiol, a natural sesquiterpenoid alcohol, through a dehydration and dehydrogenation process.

Materials:

-

Guaiol

-

Sulfur powder

-

Palladium on charcoal (Pd/C) (5-10%)

-

Inert solvent (e.g., xylene or decalin)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Dehydrogenation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guaiol in an appropriate volume of the inert solvent. Add sulfur powder (typically in a molar ratio of 1:2 to 1:3 with guaiol) or a catalytic amount of Pd/C.

-

Heating: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If sulfur was used, the excess can be removed by filtration. If Pd/C was used, filter the catalyst through a pad of Celite.

-

Extraction: Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using hexane as the eluent. The blue-colored fractions are collected and the solvent is evaporated to yield pure this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, most notably its anti-inflammatory and antioxidant properties. Recent studies have also highlighted its role as a modulator of metabolic pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. Inflammatory stimuli, such as cytokines (e.g., TNF-α) or bacterial products, typically lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

This compound has been shown to inhibit the activation of the NF-κB pathway. This inhibition can occur at multiple levels, including the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB.

Metabolic Regulation: PPARγ Agonist Activity

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, as well as inflammation. PPARγ forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. Ligand binding to PPARγ induces a conformational change that leads to the recruitment of coactivator proteins and subsequent transcriptional activation of genes involved in adipogenesis, fatty acid storage, and insulin sensitization.

This compound has been identified as an agonist of PPARγ. By binding to and activating PPARγ, this compound can modulate the expression of genes involved in metabolic processes, suggesting its potential therapeutic application in metabolic disorders.

Conclusion

This compound is a versatile bicyclic aromatic hydrocarbon with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential. Its anti-inflammatory and metabolic regulatory activities, mediated through the inhibition of the NF-κB pathway and activation of PPARγ, make it a compelling candidate for further investigation in the development of novel therapeutics for a range of inflammatory and metabolic diseases. This technical guide provides a solid foundation of its chemical properties, synthesis, and biological functions to aid researchers and drug development professionals in their exploration of this promising natural product.

References

The Antimicrobial Potential of Guaiazulene: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiazulene, a bicyclic aromatic hydrocarbon derived from azulene, is a natural compound renowned for its striking blue color and its presence in various essential oils, notably chamomile oil.[1] While extensively utilized in cosmetics for its soothing and anti-inflammatory properties, a growing body of evidence underscores its potential as a broad-spectrum antimicrobial agent.[1][2] This technical guide provides an in-depth exploration of the antimicrobial properties of this compound, focusing on its mechanisms of action, spectrum of activity, and the experimental methodologies used to elucidate these characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial therapies.

Mechanisms of Antimicrobial Action

This compound exerts its antimicrobial effects through distinct mechanisms, primarily targeting cellular membranes in bacteria and specific metabolic pathways in fungi.

Disruption of Bacterial Cell Membranes

The principal antibacterial mechanism of this compound involves the disruption of the cytoplasmic membrane of pathogenic bacteria. This action leads to a loss of membrane integrity, subsequent leakage of intracellular components, and ultimately, cell lysis and death.[1] This mechanism is particularly advantageous as it is less likely to induce resistance compared to antibiotics that target specific metabolic pathways.

The following diagram illustrates the proposed mechanism of bacterial membrane disruption by this compound.

Inhibition of the Fungal Glyoxylate Cycle

In the pathogenic yeast Candida albicans, this compound has been shown to target a crucial metabolic pathway known as the glyoxylate cycle. This pathway is essential for the fungus to utilize non-glucose carbon sources, a critical aspect of its survival and virulence within a host. This compound inhibits two key enzymes of this cycle: isocitrate lyase (ICL) and malate synthase (MS). By disrupting this pathway, this compound effectively hinders the metabolic adaptability and growth of C. albicans.

The diagram below outlines the inhibition of the glyoxylate cycle in Candida albicans by this compound.

Spectrum of Antimicrobial Activity

This compound has demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antiviral properties.[3] However, comprehensive quantitative data on the susceptibility of a wide range of microorganisms to pure this compound is limited in publicly available literature. The following tables summarize the available quantitative data.

Table 1: Antiviral Activity of this compound and its Derivatives against Influenza A (H1N1) Virus

| Compound | IC₅₀ (µM) | Reference |

| This compound (GA) | Potent inhibitory activity | |

| Derivative 2b | 89.03 | |

| Derivative 2d | 98.48 | |

| Derivative 2e | 78.38 | |

| Derivative 2f | 108.20 | |

| Derivative 3a | 50.96 | |

| Derivative 3b | 56.09 | |

| Ribavirin (Control) | 130.22 |

Table 2: Antibacterial Activity of this compound against Mycoplasma hominis

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| This compound (GA) | 62.5 - 4000 |

Note: Further research is required to establish the Minimum Inhibitory Concentrations (MICs) of pure this compound against a broader panel of clinically relevant bacteria and fungi, including reference strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Aspergillus niger.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antimicrobial properties of this compound. Given its lipophilic and colored nature, specific modifications to standard protocols are necessary.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow Diagram:

Detailed Protocol:

-

Preparation of this compound Stock Solution:

-

Due to its poor water solubility, dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

-

Serial Dilution:

-

In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final DMSO concentration in the wells should not exceed 1% to avoid toxicity to the microorganisms. Include a vehicle control well containing only the broth and the highest concentration of DMSO used.

-

-

Inoculum Preparation:

-

Prepare a standardized microbial inoculum according to CLSI guidelines (typically adjusted to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells).

-

-

Inoculation:

-

Add the prepared microbial inoculum to each well of the microtiter plate. Include a growth control well (broth + inoculum, no this compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. Due to the blue color of this compound, visual determination may be challenging. It is recommended to use a spectrophotometric plate reader to measure the optical density (OD) at 600 nm. The MIC is defined as the lowest concentration that inhibits ≥90% of the growth compared to the growth control. A growth indicator dye, such as resazurin, can also be used, where a color change indicates metabolic activity.

-

Assessment of Bacterial Membrane Integrity

This protocol assesses the ability of this compound to disrupt the bacterial cytoplasmic membrane.

Workflow Diagram:

Detailed Protocol:

-

Bacterial Culture:

-

Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

-

-

Cell Preparation:

-

Harvest the bacterial cells by centrifugation, wash them with a suitable buffer (e.g., PBS), and resuspend them in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.5).

-

-

Dye Loading:

-

Add a membrane potential-sensitive fluorescent dye, such as DiSC₃(5), to the bacterial suspension and incubate in the dark to allow the dye to accumulate in the polarized membranes.

-

-

Fluorescence Measurement:

-

Transfer the cell suspension to a cuvette in a spectrofluorometer. Record the baseline fluorescence.

-

-

Addition of this compound:

-

Add this compound (dissolved in DMSO) to the cuvette at the desired concentration. Include a DMSO vehicle control.

-

-

Monitoring Fluorescence:

-

Immediately begin monitoring the change in fluorescence over time. Disruption of the membrane potential will cause the dye to be released from the cells, resulting in an increase in fluorescence.

-

Conclusion and Future Directions